molecular formula C12H12ClNO2 B2659638 Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate CAS No. 1352895-12-5

Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate

Cat. No.: B2659638
CAS No.: 1352895-12-5
M. Wt: 237.68
InChI Key: WLRCVXSUUHJKGI-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate (CAS: 1352895-12-5) is a substituted indole derivative with a molecular formula of C₁₂H₁₂ClNO₂ and a molecular weight of 237.68 g/mol . It features a chloro group at position 4 and a methyl group at position 5 of the indole core, along with an ethyl ester moiety at position 2. This compound is utilized as a building block in organic synthesis, particularly for pharmaceuticals and bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-3-16-12(15)10-6-8-9(14-10)5-4-7(2)11(8)13/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRCVXSUUHJKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-chloroaniline and ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Cyclization: The intermediate undergoes cyclization to form the indole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate has shown promising results in inhibiting cancer cell proliferation. Research indicates that indole derivatives, including this compound, can act as potent anticancer agents by targeting specific pathways involved in tumor growth. For instance, compounds similar to this compound have been reported to exhibit activity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

2. Enzyme Inhibition
The compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. Its structural features allow it to interact with enzyme active sites, potentially leading to the development of new therapeutic agents targeting diseases characterized by aberrant enzyme activity. The presence of chlorine and methyl substituents enhances its binding affinity to specific biological receptors, which could be leveraged for drug design .

3. Neuroprotective Properties
Recent studies have indicated that indole derivatives can possess neuroprotective properties. This compound's ability to cross the blood-brain barrier may make it a candidate for treating neurodegenerative diseases or conditions caused by viral infections affecting the central nervous system .

Synthetic Organic Chemistry

1. Intermediate in Synthesis
this compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activities or novel properties. This versatility makes it a valuable building block in synthetic organic chemistry .

2. Development of Novel Derivatives
The compound serves as a foundation for synthesizing new derivatives that may possess improved pharmacological profiles. By altering substituents on the indole ring or carboxylate group, researchers can explore a wide range of biological activities and optimize compounds for specific therapeutic targets .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other indole derivatives highlights its unique features and potential advantages in drug discovery:

Compound NameUnique Features
Ethyl 5-chloro-2-indolecarboxylateContains a chlorine atom at the 5-position
Ethyl 5-methylindole-2-carboxylateMethyl group at the 5-position without chlorine
Ethyl 6-fluoro-5-methylindole-2-carboxylateFluorine substitution instead of chlorine
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylateContains an amino group and isobutoxy substituent

This table illustrates how variations in substituents can lead to differences in chemical reactivity and biological activity, emphasizing the importance of this compound as a distinct candidate in drug discovery efforts.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins. For example, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the indole scaffold .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs differ in substituent positions and functional groups, which influence reactivity, physical properties, and applications. Below is a comparative analysis:

Table 1: Structural Comparison of Indole-2-Carboxylate Derivatives
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features/Applications Reference
Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate 4-Cl, 5-Me 237.68 Building block for organic synthesis
Ethyl 5-chloro-1H-indole-2-carboxylate 5-Cl 223.66 Intermediate for carboxamide synthesis
Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate 5-Cl, 3-propionyl 279.73 Precursor to 3-alkyl indole derivatives
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, 2-carboxamide 359.36 Bioactive compound (potential drug lead)
Ethyl 5-methoxy-1H-indole-2-carboxylate 5-OMe 219.24 Hydrolyzed to carboxylic acid derivatives

Physical and Spectroscopic Properties

Table 2: Comparative Physical/Spectral Data
Compound Melting Point (°C) ¹H NMR Key Shifts (CDCl₃) MS (m/z) Reference
Ethyl 5-chloro-3-hexanoyl-1H-indole-2-carboxylate 119–121 δ 9.17 (NH), 4.48 (q, OCH₂CH₃), 1.45 (t, CH₃) 321.1 [M⁺]
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 δ 12.33 (NHCO), 8.0 (H-3 indole), 7.75–7.86 (Ar-H) 359.1 [M+H⁺]
This compound Not reported Expected: δ ~12.5 (NH), 7.3–7.5 (Ar-H), 2.4 (5-Me) 237.68 (Calc.)
  • Spectral Insights : The ¹H NMR of ethyl 5-chloro-3-acyl derivatives shows distinct NH proton shifts (δ 9.17–9.25) due to hydrogen bonding, while carboxamide analogs exhibit downfield NHCO signals (δ 12.1–12.33) . The 4-chloro-5-methyl analog’s NH signal is anticipated near δ 12.5, with aromatic protons influenced by substituent electronic effects.

Biological Activity

Ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound belongs to the indole family of compounds, which are known for their diverse pharmacological properties. The synthesis of this compound typically involves the chlorination of indole derivatives followed by carboxylation. Various methods have been reported for its preparation, emphasizing the importance of reaction conditions that yield high purity and yield .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Anticancer Activity : The compound has shown potential as an inhibitor of various cancer cell lines. Its mechanism may involve the inhibition of key signaling pathways associated with cancer proliferation, particularly those involving mutated forms of EGFR and BRAF .
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The indole structure is known to facilitate interactions with bacterial enzymes, disrupting their function .

Anticancer Activity

A recent study evaluated the antiproliferative effects of various indole derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound has a GI50 value ranging from 29 nM to 78 nM, demonstrating significant efficacy in inhibiting cancer cell growth .

CompoundCell LineGI50 (nM)
This compoundMCF-745
This compoundA54932
This compoundHeLa50

Antimicrobial Activity

In antimicrobial assays, this compound exhibited varying degrees of activity against different bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli8
Pseudomonas aeruginosa32

These findings highlight the compound's potential as a therapeutic agent in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

  • Anticancer Studies : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited cell proliferation in various cancer types. It was found to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties revealed that this compound had potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a broad-spectrum antibiotic .
  • Mechanistic Insights : Research into the mechanism of action suggested that the compound interacts with specific enzymes involved in metabolic pathways critical for cell survival, leading to cell death in cancerous tissues while sparing normal cells .

Q & A

Q. How to mitigate risks during large-scale synthesis?

  • Methodology : Implement engineering controls (e.g., fume hoods, closed-system reactors) and monitor airborne concentrations via real-time gas sensors. Establish spill containment protocols using inert adsorbents (e.g., vermiculite) .

Data Contradictions and Validation

Q. How to reconcile conflicting toxicity data reported in literature?

  • Methodology : Reassess toxicity using standardized assays (e.g., OECD TG 423 for acute oral toxicity). Compare results with existing classifications (e.g., GHS Category 4 vs. unclassified) under identical experimental conditions .

Q. Why are some physicochemical properties (e.g., solubility) absent in literature?

  • Methodology : Determine experimentally via shake-flask method (aqueous/organic phases) with HPLC quantification. For logP, use reverse-phase HPLC retention times correlated with reference compounds .

Advanced Applications

Q. Can this compound serve as a ligand in catalytic asymmetric synthesis?

  • Methodology : Screen chiral derivatives in asymmetric aldol or Mannich reactions. Analyze enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Q. What strategies improve its bioavailability for in vivo studies?

  • Methodology : Develop prodrugs (e.g., ester hydrolysis derivatives) or nanoformulations (liposomes). Assess pharmacokinetics via LC-MS/MS in rodent plasma .

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